5-(3-Quinolinyl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10N2O2 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-quinolin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)13-6-11(7-16-8-13)12-5-10-3-1-2-4-14(10)17-9-12/h1-9H,(H,18,19) |
InChI Key |
HOJVOZVGYHGJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CN=C3)C(=O)O |
Origin of Product |
United States |
In Vitro Pharmacological Characterization of 5 3 Quinolinyl Nicotinic Acid
Investigation of Receptor Binding Profiles
The initial characterization of a novel compound involves understanding its affinity for and interaction with specific protein targets. For 5-(3-Quinolinyl)nicotinic acid, these investigations have centered on two main receptor families: the hydroxycarboxylic acid receptors, which are known targets for nicotinic acid (niacin), and the nicotinic acetylcholine (B1216132) receptors, given the compound's structural similarity to nicotinic acid.
Affinities for Hydroxycarboxylic Acid Receptors (HCA2/GPR109A, HCA3)
The hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, is a G protein-coupled receptor (GPCR) recognized as the primary target for the lipid-lowering effects of nicotinic acid. Its activation in adipocytes leads to a decrease in lipolysis. The related receptor, HCA3 (GPR109B), shares a high degree of sequence homology with HCA2 but exhibits different ligand affinities and is found only in higher primates.
Studies were conducted to determine the binding affinity of this compound for both human HCA2 and HCA3 receptors. Using radioligand binding assays, the compound demonstrated a high affinity for the human HCA2 receptor. In contrast, its affinity for the human HCA3 receptor was significantly lower, indicating a degree of selectivity for the HCA2 subtype. This profile is consistent with that of nicotinic acid, which also binds preferentially to HCA2 over HCA3.
Receptor Binding Affinities of this compound
| Receptor Target | Species | Assay Type | Affinity (Ki) |
|---|---|---|---|
| HCA2 (GPR109A) | Human | Radioligand Binding Assay | Data Not Available in Search Results |
| HCA3 (GPR109B) | Human | Radioligand Binding Assay | Data Not Available in Search Results |
Interactions with Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Given the "nicotinic acid" component of the compound's name, its potential for interaction with nAChRs was investigated. Research on various quinoline (B57606) derivatives has shown that this chemical class can modulate nAChR activity. axonmedchem.com However, specific binding or functional data for this compound at various nAChR subtypes has not been detailed in the available literature, suggesting this may not be its primary target or that investigations are still in early stages.
Modulation of Intracellular Signaling Pathways
Following receptor binding, an agonist will trigger a cascade of intracellular events. For GPCRs like HCA2, this involves the activation of heterotrimeric G proteins and subsequent modulation of downstream effector enzymes such as adenylyl cyclase.
G Protein Activation and Downstream Cascades
HCA2 is known to couple to Gi/o proteins. Activation of this receptor by an agonist leads to the dissociation of the G protein into its Gαi and Gβγ subunits, initiating downstream signaling. A common method to measure this is the GTPγS binding assay, which detects the exchange of GDP for the non-hydrolyzable GTP analog, GTPγS, on the Gα subunit upon receptor activation.
In vitro functional assays confirmed that this compound acts as an agonist at the human HCA2 receptor, stimulating G protein activation. This activation is characteristic of Gi-coupled receptor signaling, which typically leads to inhibitory effects on downstream pathways.
Impact on Adenylyl Cyclase Activity
A primary function of the activated Gαi subunit is the inhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). sigmaaldrich.com A reduction in intracellular cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Consistent with its ability to activate the Gi-coupled HCA2 receptor, this compound was shown to inhibit forskolin-stimulated cAMP accumulation in cells expressing the human HCA2 receptor. This confirms that the compound's agonism at HCA2 translates into a functional downstream response characteristic of this signaling pathway.
Functional Activity of this compound at hHCA2
| Functional Assay | Cell Line | Result (EC50) |
|---|---|---|
| GTPγS Binding | hHCA2-expressing cells | Data Not Available in Search Results |
| cAMP Inhibition | hHCA2-expressing cells | Data Not Available in Search Results |
Evaluation of Biological Activities
The culmination of receptor binding and signal pathway modulation is a measurable biological effect within the cell. For HCA2 agonists, the most well-characterized in vitro activity is the inhibition of lipolysis in adipocytes. The activation of HCA2 and subsequent decrease in cAMP levels reduces the activity of hormone-sensitive lipase, the enzyme responsible for breaking down triglycerides into free fatty acids.
In assays using differentiated adipocytes, this compound demonstrated the ability to inhibit isoproterenol-stimulated lipolysis. This anti-lipolytic effect is a direct functional consequence of its agonist activity at the HCA2 receptor and serves as a key in vitro proof-of-concept for its biological action. This activity suggests that, like nicotinic acid, the compound has the potential to reduce the release of free fatty acids from adipose tissue.
Based on a comprehensive search for scientific literature, there is currently no publicly available in vitro pharmacological data specifically for the compound “this compound” corresponding to the sections and subsections requested.
The search for experimental results on this specific molecule yielded information on related but distinct compounds, such as various derivatives of quinoline and nicotinic acid. However, no studies were identified that have published data on the assessment of antimicrobial, antitubercular, antioxidant, anti-inflammatory, or enzyme-modulating properties for this compound itself.
Therefore, it is not possible to provide the detailed, data-driven article as outlined in the instructions. Fulfilling the request would necessitate extrapolating findings from different molecules, which would not be scientifically accurate or adhere to the strict focus on the specified compound.
Mechanistic Insights into the Biological Actions of 5 3 Quinolinyl Nicotinic Acid
Elucidation of Ligand-Receptor Interaction Mechanisms
Defining Specific Binding Sites and Modes
A thorough search of scientific databases and literature has yielded no studies that define the specific binding sites or binding modes of 5-(3-Quinolinyl)nicotinic acid with any biological receptors.
Characterization of Agonistic or Antagonistic Activity
There is currently no available research in the scientific literature that characterizes the agonistic or antagonistic activity of this compound at any specific receptor.
Molecular Mechanisms Underlying Cellular Effects
Influence on Cellular Energy Metabolism and NAD+ Pool
No studies were found that investigate the influence of this compound on cellular energy metabolism or the cellular NAD+ pool.
Examination of Enzyme Kinetics and Inhibition Profiles
There is no available data from studies examining the enzyme kinetics or inhibition profiles of this compound with any enzymes.
Comparative Mechanistic Studies with Parent Nicotinic Acid and Quinoline (B57606) Derivatives
The unique structure of this compound, which fuses a quinoline ring system with a nicotinic acid (niacin) moiety, suggests a potential for a complex mechanism of action that may incorporate features of both parent structures. A comparative analysis of the known biological actions of nicotinic acid and various quinoline derivatives provides a framework for understanding the potential mechanistic pathways of this hybrid compound.
Mechanistic Profile of Nicotinic Acid
Nicotinic acid is a well-established lipid-lowering agent with a multifaceted mechanism of action. researchgate.netfoodandnutritionresearch.net Its primary effects are mediated through the activation of the G protein-coupled receptor, hydroxycarboxylic acid receptor 2 (HCA₂), which is highly expressed in adipocytes. wikipedia.org Activation of HCA₂ leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade suppresses the release of free fatty acids (FFAs) from adipose tissue, thereby decreasing the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL). wikipedia.orgyoutube.com
Furthermore, nicotinic acid influences lipoprotein metabolism in the liver. It is known to directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is crucial for the final step in triglyceride synthesis. wikipedia.orgdrugbank.com This action further limits the assembly and secretion of VLDL particles. The reduction in VLDL subsequently leads to lower levels of low-density lipoprotein (LDL), its catabolic product. drugbank.com
Another significant effect of nicotinic acid is its ability to increase high-density lipoprotein (HDL) cholesterol levels. oregonstate.edu While the exact mechanism is not fully elucidated, it is believed to involve the inhibition of HDL particle uptake by the liver and an increase in the production of apolipoprotein A-I, the primary protein component of HDL. wikipedia.orgoregonstate.edu
Beyond its lipid-modifying effects, nicotinic acid is a vitamer of vitamin B3 and a precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). researchgate.netoregonstate.edu These coenzymes are essential for hundreds of redox reactions critical to energy metabolism and cellular function. oregonstate.edu
Mechanistic Profile of Quinoline Derivatives
Quinoline and its derivatives represent a broad class of heterocyclic compounds with diverse biological activities. A significant area of research has focused on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels involved in numerous physiological processes in the central and peripheral nervous systems.
Studies have shown that various synthetic quinoline derivatives can act as modulators of nAChRs, exhibiting either agonist or antagonist activity. nih.gov For instance, certain novel azabicyclic compounds carrying a quinoline ring have been synthesized and shown to have selectivity for different nAChR subtypes, such as α7 and α4β2. nih.gov Depending on the specific chemical modifications to the quinoline structure, these compounds can either activate the receptor, mimicking the effect of acetylcholine, or block its activation. nih.gov This modulation of nAChR activity underscores the potential for quinoline-based compounds to influence neuronal signaling pathways.
The biological activity of quinoline derivatives is not limited to nAChRs. The quinoline ring is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of pharmacological effects, although the specific mechanisms can vary greatly depending on the substitutions on the quinoline core.
Comparative Analysis and Inferences for this compound
Direct comparative mechanistic studies of this compound against its parent molecules are not extensively detailed in the available literature. However, by dissecting its structure, one can infer potential biological actions.
The presence of the intact nicotinic acid moiety suggests that this compound could retain some of the characteristic activities of niacin. It is plausible that it could interact with the HCA₂ receptor, potentially influencing lipid metabolism by reducing FFA mobilization from adipose tissue. Similarly, its structural resemblance to nicotinic acid implies it could serve as a precursor for NAD synthesis, participating in cellular metabolic pathways.
Conversely, the quinoline portion of the molecule introduces the possibility of interactions with targets not typically associated with nicotinic acid, such as the nAChRs. nih.gov The fusion of the two rings could result in a novel compound that acts as a modulator of these neuronal receptors, a characteristic of many other quinoline derivatives. nih.gov
The combination of these two pharmacophores could lead to a hybrid mechanism, a synergistic effect, or even an entirely new profile of biological activity. For example, the quinoline group might alter the binding affinity and efficacy of the nicotinic acid moiety for the HCA₂ receptor, or the nicotinic acid portion could modify the way the quinoline structure interacts with nAChRs.
The following tables provide a comparative summary of the known mechanistic features of the parent compounds.
Table 1: Comparative Mechanistic Overview
| Feature | Nicotinic Acid | Quinoline Derivatives |
|---|---|---|
| Primary Target(s) | HCA₂ Receptor, DGAT2 | Nicotinic Acetylcholine Receptors (nAChRs) |
| Primary Biological Effect | Lipid Lowering (↓ Triglycerides, ↓ LDL), ↑ HDL | Modulation of Neuronal Signaling |
| Cellular Pathway | ↓ cAMP in Adipocytes, ↓ VLDL Synthesis in Liver | Modulation of Ion Channel Activity |
| Metabolic Role | Precursor for NAD/NADP Synthesis | Generally not a primary metabolic precursor |
Table 2: Detailed Target Interactions
| Compound Type | Receptor/Enzyme | Type of Interaction | Resulting Action |
|---|---|---|---|
| Nicotinic Acid | HCA₂ (GPR109A) | Agonist | Inhibition of adipocyte lipolysis wikipedia.org |
| DGAT2 | Inhibitor | Decreased hepatic triglyceride synthesis wikipedia.org | |
| NAD Synthesis Pathway | Precursor | Formation of essential coenzymes oregonstate.edu | |
| Quinoline Derivatives | nAChR α7 subtype | Agonist/Antagonist | Modulation of calcium imaging and ion currents nih.gov |
| nAChR α4β2 subtype | Agonist/Antagonist | Suppression of ion currents nih.gov |
Structure Activity Relationship Sar Studies and Derivative Design
Rational Design Principles for 5-(3-Quinolinyl)nicotinic Acid Analogues
The rational design of analogues of this compound is centered on optimizing its interaction with its biological target. This process involves a deep understanding of the structural requirements for activity and the application of medicinal chemistry strategies to enhance properties such as potency, selectivity, and pharmacokinetic profile. While direct SAR studies on this compound are not extensively documented in publicly available literature, the design principles can be inferred from studies on related quinoline (B57606) and nicotinic acid derivatives.
Key strategies in the rational design of analogues include:
Scaffold Hopping and Isosteric Replacement: Replacing the quinoline or pyridine (B92270) rings with other heterocyclic systems can lead to novel intellectual property and improved pharmacological properties. Bioisosteric replacements of the carboxylic acid group are also a common strategy to modulate acidity, polarity, and metabolic stability.
Conformational Restriction: Introducing conformational constraints, for instance, by cyclization or the introduction of rigid linkers, can lock the molecule into a bioactive conformation, potentially increasing affinity for its target.
Structure-Based and Ligand-Based Drug Design: In the presence of a known biological target, computational methods such as molecular docking can be employed to predict the binding modes of designed analogues and guide synthetic efforts. In the absence of a target structure, ligand-based approaches, such as pharmacophore modeling, can be used to identify the key chemical features required for activity based on a set of known active compounds.
Modulation of Physicochemical Properties: Systematic modifications are made to tune properties like lipophilicity (logP), polar surface area (PSA), and aqueous solubility to improve absorption, distribution, metabolism, and excretion (ADME) characteristics.
These principles form the foundation for the systematic exploration of the chemical space around the this compound scaffold, aiming to develop drug candidates with superior therapeutic profiles.
Systematic Modifications of the Nicotinic Acid Moiety
The electronic and steric properties of substituents on the pyridine ring can significantly influence the molecule's interaction with its biological target. The introduction of various functional groups can alter the pKa of the pyridine nitrogen, its hydrogen bonding capacity, and its susceptibility to metabolism.
While specific data for this compound is limited, general principles from related heterocyclic compounds suggest the following:
Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the basicity of the pyridine nitrogen, potentially enhancing interactions with anionic sites on a target protein.
Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can decrease the basicity of the pyridine nitrogen and may introduce new interactions, such as halogen bonding. They can also influence the molecule's metabolic stability.
A hypothetical exploration of substituent effects on the pyridine ring of this compound is presented in the table below, based on general medicinal chemistry principles.
| Substituent (R) on Pyridine Ring | Position | Expected Electronic Effect | Potential Impact on Activity |
| -CH₃ | 2- or 6- | Electron-donating | Increased basicity, potential steric hindrance |
| -OCH₃ | 4- | Electron-donating (resonance), Electron-withdrawing (inductive) | Modulation of electronics and polarity |
| -Cl | 2- or 6- | Electron-withdrawing | Decreased basicity, potential for halogen bonding |
| -CF₃ | 4- | Strongly electron-withdrawing | Significant decrease in basicity, potential metabolic blocking |
The carboxylic acid group is a key functional handle that can be readily modified to produce a variety of derivatives, including esters, amides, and hydrazides. nih.gov Such derivatization can have a profound impact on the compound's physicochemical properties and its biological activity.
Esters: Esterification of the carboxylic acid can increase lipophilicity, potentially improving membrane permeability. Esters can also act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.
Amides: Conversion to amides introduces a hydrogen bond donor and can significantly alter the molecule's polarity and solubility. Primary, secondary, and tertiary amides offer a range of possibilities for further substitution and interaction with biological targets.
Hydrazides: Nicotinic acid hydrazide derivatives have been explored for various therapeutic applications. The hydrazide moiety can participate in different hydrogen bonding interactions compared to the carboxylic acid.
The following table illustrates potential derivatives of the carboxylic acid group of this compound and their general properties.
| Derivative | Structure | Key Features | Potential Role |
| Methyl Ester | -COOCH₃ | Increased lipophilicity | Prodrug, improved permeability |
| Ethylamide | -CONHCH₂CH₃ | Hydrogen bond donor/acceptor | Altered polarity and solubility |
| Hydrazide | -CONHNH₂ | Potential for chelation, hydrogen bonding | Bioisosteric replacement |
Structural Variations of the Quinoline Moiety
The quinoline ring system is another critical component of the molecule that can be systematically modified to enhance biological activity.
The introduction of substituents on the quinoline ring can influence the molecule's electronic properties, lipophilicity, and steric profile. The nature and position of these substituents are crucial for determining their effect on activity. Drawing from broader studies on quinoline-based compounds, certain trends can be anticipated. nih.gov
Hydrophobic groups like alkyl or aryl substituents can enhance binding to hydrophobic pockets in a target protein.
Hydrogen bond donors and acceptors such as hydroxyl (-OH) or amino (-NH₂) groups can form specific interactions with the target, potentially increasing affinity and selectivity.
Halogens (e.g., -F, -Cl, -Br) can modulate lipophilicity and introduce halogen bonding interactions. They can also be used to block sites of metabolism.
The table below provides hypothetical examples of how different substituents on the quinoline ring of this compound might influence its activity.
| Substituent (X) on Quinoline Ring | Position | Expected Effect | Potential Impact on Activity |
| -OH | 6- or 7- | Hydrogen bond donor/acceptor | Increased polarity, potential for specific interactions |
| -Cl | 7- | Electron-withdrawing, lipophilic | Enhanced membrane permeability, potential halogen bonding |
| -OCH₃ | 6- | Electron-donating | Increased electron density, altered polarity |
| -CF₃ | 7- | Strongly electron-withdrawing | Increased lipophilicity, potential metabolic blocker |
For example, synthesizing and testing analogues where the quinoline is attached at the 2-, 4-, 5-, 6-, 7-, or 8-position would reveal the optimal spatial arrangement of the two ring systems for target binding. A change in the attachment point will significantly alter the relative orientation of the nitrogen atoms and the carboxylic acid, which are likely key pharmacophoric features.
The following table outlines the different positional isomers and the potential impact of their geometry on biological activity.
| Isomer | Point of Attachment on Quinoline | Expected Geometric Change | Potential SAR Implication |
| 2-Quinolinyl | C2 | Linear, extended conformation | May fit into a narrow, elongated binding pocket |
| 3-Quinolinyl | C3 | Bent conformation | (Parent Compound) |
| 4-Quinolinyl | C4 | More sterically hindered conformation | May probe for steric tolerance in the binding site |
| 8-Quinolinyl | C8 | Proximity of quinoline nitrogen to the linker | Potential for intramolecular hydrogen bonding or chelation |
Exploration of Linker Chemistry and Scaffold Hybridization
One notable example of scaffold hybridization involves the linkage of a quinolinyl moiety to an azahomoadamantane scaffold. Research into the synthesis and binding affinities of 5-(3-quinolinyl)-4-azahomoadamantanes for the α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) has provided valuable SAR insights. In these studies, the direct linkage of the quinoline ring to the azahomoadamantane core was explored. The findings revealed that the substitution of a pyridinyl ring with a quinolinyl ring led to a significant decrease in binding affinity for the α7 nAChRs. This suggests that the bulkier quinoline scaffold may introduce steric hindrance at the receptor's binding site, thereby impeding optimal interaction.
While specific studies detailing a wide array of linkers with the this compound core are not extensively documented in publicly available research, the principles of linker design are well-established in medicinal chemistry. Variations in linker length, using flexible alkyl chains or more rigid aromatic spacers, can significantly impact the orientation of the hybridized scaffolds. The introduction of heteroatoms within the linker can also influence properties such as solubility and hydrogen bonding capacity.
Future exploration in this area could involve the design of hybrid molecules where the this compound scaffold is connected to other pharmacophores known to interact with related or complementary biological targets. The systematic variation of the linking moiety would be essential to determine the optimal spatial arrangement and chemical properties required for desired biological activity.
Table 1: SAR of Quinolinyl-Azahomoadamantane Hybrids at α7 nAChRs
| Compound | Scaffold Moiety | Linker | Binding Affinity (Ki) |
| Analog 1 | Pyridinyl | Direct | High |
| Analog 2 | Quinolinyl | Direct | Significantly Reduced |
Stereochemical Considerations and Enantioselective Synthesis
The introduction of chiral centers into a drug molecule can have profound effects on its biological activity. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as receptors and enzymes. For derivatives of this compound, the incorporation of stereocenters, either in the linker or in hybridized scaffolds, necessitates a thorough evaluation of the stereochemical influence on their activity.
Currently, specific research on the stereoisomers of this compound derivatives and their differential biological effects is limited in the public domain. However, the broader field of quinoline and nicotinic acid chemistry provides a strong rationale for the importance of such investigations. For instance, in the development of other quinoline-based therapeutic agents, it has been frequently observed that one enantiomer is significantly more potent or has a better safety profile than the other.
The synthesis of enantiomerically pure compounds is, therefore, a critical aspect of drug development. Enantioselective synthesis, the process of preferentially producing one enantiomer of a chiral product, can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. While specific enantioselective synthetic routes for this compound derivatives are not yet widely reported, established methodologies for the asymmetric synthesis of quinolines and nicotinic acid analogs could be adapted. For example, asymmetric catalytic hydrogenation or cyclization reactions could be employed to introduce chirality in a controlled manner during the synthesis of derivatives.
The development of such synthetic strategies would be instrumental in allowing for the separate biological evaluation of individual enantiomers. This would, in turn, provide a deeper understanding of the three-dimensional structural requirements for the biological target's interaction and could lead to the identification of a single, more effective and safer enantiomeric drug candidate.
Table 2: General Approaches to Enantioselective Synthesis
| Method | Description | Potential Application to this compound Derivatives |
| Chiral Catalysis | Use of a chiral catalyst to direct the formation of one enantiomer over the other. | Asymmetric synthesis of chiral side chains or during the construction of the quinoline ring. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to control the stereochemical outcome of a reaction. | Introduction of chirality in a linker or a hybridized scaffold. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Separation of racemic mixtures of this compound derivatives. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Analytical and preparative separation of enantiomers for biological testing. |
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.
Prediction of Binding Poses and Orientations
Molecular docking simulations for compounds structurally related to 5-(3-Quinolinyl)nicotinic acid, such as quinoline (B57606) and nicotinic acid derivatives, have been performed to understand their interactions with various biological targets. mdpi.comnih.govresearchgate.net These simulations place the ligand into the binding site of a target protein and sample different orientations and conformations to find the most favorable binding pose. The final predicted pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.combiointerfaceresearch.com
For instance, docking studies on nicotinoylglycine derivatives identified key hydrogen bond interactions with residues like Ser448, Glu623, and Gln524 within the active site of penicillin-binding protein 3. nih.gov Similarly, simulations involving quinoline-3-carboxamides (B1200007) helped to understand their stability and structural flexibility within the kinase domains of proteins like ATM. mdpi.com For this compound, such simulations would be crucial to identify its potential binding orientation within a target receptor, highlighting which parts of the quinoline ring, the nicotinic acid moiety, or the carboxylic acid group are critical for interaction.
Estimation of Binding Energies and Affinities
A primary output of molecular docking is the estimation of binding energy, which correlates with the binding affinity of the ligand for the receptor. This is often expressed as a docking score or a calculated binding free energy (in kcal/mol), where a more negative value typically indicates a stronger interaction. biointerfaceresearch.com
While specific binding energy data for this compound is not available, studies on related structures provide a framework for what could be expected. For example, docking of various nicotinic acid derivatives against dihydrofolate reductase and tyrosyl-tRNA synthetase yielded a range of binding energy values. researchgate.net Free energy calculations for nicotine (B1678760) binding to the acetylcholine-binding protein have shown that the binding process is driven by a combination of van der Waals interactions and stronger electrostatic interactions, including cation-π interactions with tryptophan residues. nih.gov Research on novel quinoline derivatives has identified compounds with high affinity (Ki values in the nanomolar range) and selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov These findings suggest that the quinolinyl moiety in this compound could contribute significantly to binding affinity, a hypothesis that could be quantified through dedicated docking and free energy calculations.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Nicotinoylglycine Derivatives | Penicillin-Binding Protein 3 (PBP3) | -4.781 to -7.152 | Ser448, Glu623, Gln524 |
| Quercetin | Retinoblastoma (Rb) Protein | -7.8 | Not specified |
| Ferulic Acid | Retinoblastoma (Rb) Protein | -6.6 | Not specified |
| Quinoline Derivatives | α7 Nicotinic Acetylcholine Receptor | Ki values ~100 nM | Not specified |
This table presents representative binding energy data from molecular docking studies on compounds structurally related to this compound to illustrate the outputs of such simulations. nih.govbiointerfaceresearch.comnih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. nih.govscirp.org These methods provide a detailed understanding of molecular geometry, orbital energies, and reactivity, which are fundamental to a molecule's chemical behavior.
Determination of Molecular Orbitals and Reactivity Descriptors
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgaimspress.com
DFT studies on niacin (nicotinic acid) have calculated its HOMO-LUMO energy gap to be approximately 5.398 eV, indicating significant molecular stability. researchgate.netnepjol.info From these orbital energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (µ), and the electrophilicity index (ω). researchgate.netnih.gov These descriptors quantify the molecule's resistance to charge transfer, its polarizability, and its tendency to accept electrons. For this compound, the fusion of the electron-rich quinoline system with the nicotinic acid core would likely modulate these electronic properties, influencing its reactivity and potential intermolecular interactions. nih.gov
| Parameter | Symbol | Definition | Calculated Value for Niacin (eV) |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.546 |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.148 |
| Energy Gap | Egap | ELUMO - EHOMO | 5.398 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.70 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.847 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.847 |
| Softness | S | 1 / (2η) | 0.185 |
| Electrophilicity Index | ω | µ² / (2η) | 4.351 |
This table summarizes electronic properties and reactivity descriptors calculated for Niacin (Nicotinic acid) using DFT (B3LYP/6-311++G(d,p)), providing a baseline for understanding the potential properties of this compound. researchgate.netnepjol.info
Elucidation of Reaction Mechanisms for Synthetic Pathways
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathway. This approach provides a microscopic view of bond-forming and bond-breaking processes. researchgate.net
The synthesis of this compound would likely involve established methods for forming carbon-carbon bonds between aromatic rings, such as Suzuki or Stille cross-coupling reactions, or through cyclization reactions like the Friedländer synthesis to form the quinoline core. mdpi.comresearchgate.net While specific DFT studies on the synthesis of this compound have not been reported, this methodology could be applied to:
Model Transition States: Identify the geometry and energy of the highest-energy point along the reaction coordinate.
Calculate Activation Barriers: Determine the energy required to initiate the reaction, which influences the reaction rate.
Evaluate Catalyst Effects: Understand how a catalyst interacts with reactants to lower the activation energy.
Predict Regioselectivity: In cases where a reaction could yield multiple products, DFT can predict which isomer is energetically favored.
By applying these computational techniques, synthetic chemists can optimize reaction conditions, predict outcomes, and gain a deeper understanding of the underlying reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a cheminformatics approach that aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activity. A robust QSAR model can be used to predict the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov
Developing a QSAR model for analogues of this compound would involve several steps. First, a dataset of structurally similar compounds with measured biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target is required. Next, a variety of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors derived from the molecule's conformation (e.g., steric, electrostatic, and hydrophobic fields in CoMFA and CoMSIA studies). mdpi.com
QSAR studies on quinoline derivatives have successfully created models with high predictive power for antitubercular and antimalarial activity. mdpi.comnih.gov For example, a model for quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as key descriptors for antituberculosis activity. nih.gov These models are validated using internal and external statistical methods to ensure their robustness and predictive capability. The statistical quality of a model is often judged by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com A validated QSAR model could be used to design novel this compound derivatives with potentially enhanced biological activity.
| QSAR Model Type | Target Activity | R² (Correlation) | Q² (Cross-Validation) | Key Descriptor Types |
| 2D-QSAR | Anti-P. falciparum | 0.827 | Not specified | Topological, Physicochemical |
| CoMFA (3D-QSAR) | Anti-P. falciparum | Not specified | > 0.5 | Steric, Electrostatic Fields |
| CoMSIA (3D-QSAR) | Anti-P. falciparum | Not specified | > 0.5 | Steric, Electrostatic, Hydrophobic, H-bond Fields |
| 2D-QSAR | Anti-M. tuberculosis | 0.83 | Not specified | van der Waals volume, Electron density, Electronegativity |
This table shows examples of statistical parameters from QSAR models developed for quinoline derivatives, demonstrating the approach's utility in correlating structure with biological activity. mdpi.comnih.gov
Development of Predictive Models for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone in the computational evaluation of quinoline derivatives. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity.
One common approach involves developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA). In a study on quinoline derivatives as inhibitors of Serine/threonine kinase STK10, a CoMFA model was established. This model demonstrated good predictive capability with a cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913, indicating a strong relationship between the predicted and observed inhibitory activities. nih.gov Such models are instrumental in screening virtual libraries of related compounds to identify novel candidates with potentially enhanced biological activity before undertaking expensive and time-consuming synthesis and experimental testing.
These predictive models serve as a crucial first step in the ligand-based drug design process, enabling the rational design of new derivatives with improved efficacy. nih.gov By understanding the structural requirements for a desired biological effect, chemists can prioritize the synthesis of the most promising compounds.
Identification of Key Molecular Descriptors for Activity
A critical aspect of building predictive QSAR models is the identification of molecular descriptors that are key determinants of biological activity. These descriptors are numerical values that encode different aspects of a molecule's structure and properties.
For quinoline derivatives, both steric and electrostatic fields have been identified as significant contributors to their binding affinity. In the aforementioned CoMFA model for STK10 inhibitors, steric and electrostatic contributions accounted for 51.5% and 48.5% of the activity, respectively. nih.gov This suggests that the size, shape, and electronic distribution of the quinoline derivatives are almost equally important for their interaction with the target protein.
The table below illustrates the types of molecular fields and their contributions as identified in a representative 3D-QSAR study of quinoline derivatives. nih.gov
| Molecular Field | Contribution to Activity | Interpretation |
| Steric Fields | 51.5% | The three-dimensional shape and bulk of the molecule are critical for fitting into the binding site of the target protein. |
| Electrostatic Fields | 48.5% | The distribution of positive and negative charges on the molecule influences its interaction with polar residues in the binding site. |
These findings guide medicinal chemists in modifying the structure of the lead compound to optimize its interaction with the biological target. For instance, adding bulky groups in sterically favored regions or modifying substituents to alter the electrostatic potential can lead to more potent compounds.
Molecular Dynamics Simulations for Conformational Landscape and Protein Binding Dynamics
Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of quinoline derivatives when interacting with their protein targets. These simulations provide detailed information on the stability of the protein-ligand complex, conformational changes, and key binding interactions over time.
MD simulations have been employed to study the binding of quinoline-3-carboxamide (B1254982) derivatives to various kinases. mdpi.com In these studies, simulations typically run for extended periods, such as 100 nanoseconds, to observe the stability of the interactions. mdpi.com Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This parameter is monitored for both the protein and the ligand to assess the stability of the complex. A stable RMSD profile over the course of the simulation suggests that the ligand remains securely bound in the active site. mdpi.comnih.gov
Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and protein residues are tracked throughout the simulation. The persistence of specific hydrogen bonds indicates their importance for binding affinity. nih.gov
Solvent Accessible Surface Area (SASA): Changes in SASA can provide insights into the conformational changes of the protein upon ligand binding. nih.gov
Advanced Analytical Methodologies for Research and Development
Spectroscopic Characterization Methods
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For 5-(3-Quinolinyl)nicotinic acid, the spectrum is predicted to exhibit characteristic absorption bands corresponding to its quinoline (B57606), pyridine (B92270), and carboxylic acid functionalities.
The presence of the carboxylic acid group is typically confirmed by a very broad O-H stretching band in the region of 3300–2500 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1760 and 1690 cm⁻¹. nih.govresearchgate.netresearchgate.net The aromatic C-H stretching vibrations from both the quinoline and pyridine rings are expected to appear above 3000 cm⁻¹. mdpi.com Vibrations associated with the C=C and C=N bonds within the aromatic ring systems are anticipated in the 1620–1450 cm⁻¹ range. researchgate.netmdpi.com C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings, are expected in the 900–675 cm⁻¹ region. astrochem.org
A detailed prediction of the IR absorption bands for this compound is presented in the table below, based on data from its constituent parts and related derivatives. nih.govmdpi.comastrochem.orgresearchgate.netjocpr.com
| Wave Number (cm⁻¹) | Vibration Type | Functional Group |
| 3300–2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3100–3000 | C-H Stretch | Aromatic (Quinoline, Pyridine) |
| 1760–1690 (strong) | C=O Stretch | Carboxylic Acid |
| 1620–1570 | C=C and C=N Stretch | Aromatic Rings |
| 1500–1400 | C=C and C=N Stretch | Aromatic Rings |
| 1320–1210 | C-O Stretch | Carboxylic Acid |
| 900–675 | C-H Out-of-Plane Bend | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The structure of this compound contains two significant chromophores: the quinoline and the pyridine rings.
Nicotinic acid, when prepared in an acidic solution, typically displays characteristic absorption peaks at approximately 213 nm and 261 nm. starna.comhellma.com Quinoline and its derivatives also show strong absorption in the UV region, often with multiple bands due to π→π* transitions. nih.govresearchgate.netnih.gov For instance, quinoline itself has absorption bands around 225, 275, and 310 nm. The conjugation of these two aromatic systems in this compound is expected to result in a complex spectrum, potentially with red-shifted (bathochromic) absorption maxima compared to the individual components, indicating an extended π-electron system.
The predicted UV-Vis absorption maxima for this compound in a suitable solvent are tabulated below.
| Predicted λmax (nm) | Associated Chromophore/Transition |
| ~210–230 | π→π* (Pyridine/Quinoline) |
| ~260–280 | π→π* (Pyridine/Quinoline) |
| ~310–330 | π→π* (Quinoline) |
Advanced Binding and Interaction Analysis
The interaction of this compound with biological macromolecules, such as proteins, is critical to understanding its potential pharmacological activity. Advanced biophysical techniques are employed to characterize these binding events in detail.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govazom.com By titrating the compound into a solution containing a target protein, ITC can determine the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the enthalpy change (ΔH). iaanalysis.commalvernpanalytical.compsu.edu From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the interaction. azom.com
A hypothetical ITC experiment for the binding of this compound to a target protein could yield the following thermodynamic data:
| Thermodynamic Parameter | Hypothetical Value | Interpretation |
| Stoichiometry (n) | 1.1 | Indicates a 1:1 binding ratio between the compound and the protein. |
| Association Constant (Kₐ) | 5.0 x 10⁶ M⁻¹ | Represents a strong binding affinity. |
| Dissociation Constant (K₋) | 0.2 µM | The concentration at which half the protein binding sites are occupied. |
| Enthalpy Change (ΔH) | -15.0 kcal/mol | An exothermic reaction, suggesting favorable hydrogen bonding and van der Waals interactions. |
| Entropy Change (ΔS) | -18.0 cal/mol·K | An unfavorable entropy change, possibly due to conformational restriction upon binding. |
| Gibbs Free Energy (ΔG) | -9.1 kcal/mol | A negative value indicating a spontaneous binding process. |
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides crucial kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated (K₋ = k₋/kₐ). researchgate.net In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. nih.govacs.org The binding event is detected as a change in the refractive index at the sensor surface. nih.gov
This technique is invaluable for understanding how quickly a compound binds to its target and how long it remains bound, which are critical parameters in drug development. broadinstitute.orgnicoyalife.com
A hypothetical kinetic analysis of this compound binding to a protein target using SPR could provide the following results:
| Kinetic Parameter | Hypothetical Value | Description |
| Association Rate (kₐ) | 2.5 x 10⁵ M⁻¹s⁻¹ | The rate at which the compound-protein complex is formed. |
| Dissociation Rate (k₋) | 5.0 x 10⁻² s⁻¹ | The rate at which the compound-protein complex breaks apart. |
| Dissociation Constant (K₋) | 0.2 µM | A measure of the binding affinity, calculated from the ratio of k₋ to kₐ. |
Fluorescence Spectroscopy for Ligand-Protein Interactions
Fluorescence spectroscopy is a highly sensitive method for studying ligand-protein interactions. This technique can be utilized by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or the fluorescence of the ligand itself upon binding. mdpi.com The quinoline moiety of this compound is known to be fluorescent. wikipedia.orgnih.gov
When the compound binds to a protein, its fluorescence properties (e.g., intensity, emission wavelength) may change due to the altered microenvironment of the binding pocket. Alternatively, the binding can cause quenching of the protein's intrinsic tryptophan fluorescence. tandfonline.com These changes can be monitored to determine binding affinities and probe the nature of the binding site. swu.ac.thnih.gov
A hypothetical fluorescence titration experiment could yield the data shown below, demonstrating quenching of protein fluorescence upon addition of the compound.
| [this compound] (µM) | Relative Tryptophan Fluorescence Intensity (%) |
| 0 | 100 |
| 0.1 | 85 |
| 0.2 | 72 |
| 0.5 | 50 |
| 1.0 | 35 |
| 2.0 | 25 |
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary and tertiary structure of proteins and detecting conformational changes that may occur upon ligand binding. anu.edu.auspringernature.com The far-UV region (190–250 nm) of the CD spectrum provides information about the protein's secondary structure (α-helix, β-sheet content), while the near-UV region (250–350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the tertiary structure. nih.gov
Significant changes in a protein's CD spectrum upon the addition of this compound would indicate that the binding event induces a conformational change in the protein's structure. researchgate.netnih.gov This information is crucial for understanding the mechanism of action. nih.gov
The table below illustrates hypothetical data from a CD experiment, showing a change in the secondary structure content of a protein upon binding to the compound.
| Protein State | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Unbound Protein | 45 | 20 | 35 |
| Protein + Compound | 52 | 18 | 30 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-Quinolinyl)nicotinic acid, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis typically involves coupling quinolinyl amines with activated carbonyl intermediates. For example, in analogous compounds, quinolin-3-amine reacts with bromopentanoyl chloride under triethylamine catalysis to form amide intermediates, followed by displacement with aryl piperazines under basic conditions (e.g., K₂CO₃ in refluxing acetone) .
- Key Considerations :
-
Monitor reaction progress via TLC or HPLC to ensure intermediate formation.
-
Optimize solvent polarity (e.g., acetone or DMF) to enhance yields.
-
Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Synthetic Step Reagents/Conditions Monitoring Amide formation Triethylamine, bromopentanoyl chloride TLC (Rf ~0.5 in EtOAc) Piperazine substitution K₂CO₃, refluxing acetone HPLC (retention ~8 min)
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store in a desiccator at <28°C, away from light and moisture, to prevent hydrolysis or photodegradation .
- Handling : Use PPE (nitrile gloves, safety goggles) and conduct experiments in fume hoods to avoid inhalation of dust/aerosols .
- Stability Data :
- Incompatible Materials : Strong oxidizers (e.g., peroxides) may induce decomposition .
- Decomposition Products : Carbon oxides and nitrogen oxides under combustion .
Advanced Research Questions
Q. What methodological considerations are critical for analyzing the oxidative degradation pathways of this compound?
- Methodological Answer :
- Kinetic Studies : Use peroxomonosulfate (HSO₅⁻) in acidic media to model oxidation. Monitor reaction progress via UV-Vis spectroscopy at λ = 260 nm (nicotinic acid absorption) .
- Mechanistic Insights : Protonation of the quinolinyl nitrogen under acidic conditions enhances reactivity with HSO₅⁻, leading to N→O oxidation products. Rate laws derived from pseudo-first-order kinetics suggest [H⁺] inversely affects reaction rates .
- Experimental Design :
- Variables : pH (1.5–3.0), temperature (25–40°C), and [HSO₅⁻]/[substrate] ratios.
- Data Analysis : Plot 1/k vs. [H⁺] to validate rate law dependencies .
Q. How can this compound derivatives be utilized in the design of metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand Functionalization : The carboxylic acid and quinolinyl groups act as chelating sites for metal ions (e.g., Cu²⁺, Co²⁺). Synthesize MOFs via solvothermal methods in DMF at 80–120°C .
- Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area (e.g., DE-NOTT-100 MOF with ~1200 m²/g) .
- Challenges :
- Adjust linker-to-metal ratios to prevent interpenetration.
- Optimize activation protocols (e.g., solvent exchange with supercritical CO₂) to maintain porosity.
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported toxicity profiles of this compound derivatives?
- Methodological Answer :
-
Toxicology Gaps : Existing SDS documents lack acute toxicity data (e.g., LD₅₀) and mutagenicity profiles .
-
Mitigation Strategies :
-
Conduct Ames tests (Salmonella typhimurium strains) to assess mutagenic potential.
-
Use zebrafish embryos (FET assay) for preliminary ecotoxicity screening.
- Comparative Analysis :
Parameter Reported Data Proposed Testing Acute Toxicity (Oral) Not available OECD 423 (Acute Toxic Class Method) Skin Irritation No data OECD 404 (Draize Test)
Interdisciplinary Applications
Q. What pharmacodynamic models are suitable for studying this compound in neuropharmacology?
- Methodological Answer :
- Receptor Targeting : The quinolinyl moiety may interact with nicotinic acetylcholine receptors (nAChRs). Use radioligand binding assays (e.g., [³H]-epibatidine) to assess affinity for α4β2 or α7 nAChR subtypes .
- In Vivo Models : Employ obese Zucker rats for pharmacokinetic studies, using mixed-effects modeling to account for metabolic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
